molecular formula C11H12O3 B420714 4-Oxo-3-phenylpentanoic acid CAS No. 6049-50-9

4-Oxo-3-phenylpentanoic acid

Cat. No.: B420714
CAS No.: 6049-50-9
M. Wt: 192.21g/mol
InChI Key: XXFBNFPEZIQQFY-UHFFFAOYSA-N
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Description

4-Oxo-3-phenylpentanoic acid (synonym: BBL002544 ) is a carboxylic acid derivative featuring a five-carbon backbone with a ketone group at the fourth carbon and a phenyl substituent at the third carbon. The compound is likely synthesized via methods analogous to those described for related oxo-acids, such as condensation or oxidation reactions involving phenyl-containing precursors .

Properties

IUPAC Name

4-oxo-3-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBNFPEZIQQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 4-Oxo-3-phenylpentanoic Acid and Analogs
Compound Name Molecular Formula Substituents/Functional Groups Key Differences Reference ID
This compound C₁₁H₁₂O₃ (inferred) -COOH, -Ph (C3), -C=O (C4) Benchmark compound
3-Methyl-4-oxopentanoic acid C₆H₁₀O₃ -COOH, -CH₃ (C3), -C=O (C4) Methyl vs. phenyl group at C3
4-Oxo-4-phenylbutyric acid C₁₀H₁₀O₃ -COOH, -Ph (C4), -C=O (C4) Shorter chain (4C vs. 5C); oxo and phenyl co-located
4-Hydroxyphenylpyruvic acid C₉H₈O₄ -COOH, -Ph (C3), -C=O (C2), -OH (C4 phenyl) Additional hydroxyl group on phenyl ring
4-Methyl-3-oxo-N-phenylpentanamide C₁₂H₁₅NO₂ -CONHPh, -CH₃ (C4), -C=O (C3) Amide derivative; methyl at C4

Key Observations :

  • Chain Length and Substituent Position : The target compound’s five-carbon chain distinguishes it from shorter analogs like 4-oxo-4-phenylbutyric acid (4C). The phenyl group at C3 and ketone at C4 create a unique electronic environment compared to co-located oxo-phenyl systems .
  • Functional Group Variations : Replacing the carboxylic acid group with an amide (e.g., 4-methyl-3-oxo-N-phenylpentanamide) alters solubility and reactivity, making it more suitable for pharmaceutical applications .

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Data
Compound Name Molecular Weight (g/mol) Boiling/Melting Point Solubility Reference ID
This compound ~192.21 (calculated) Not reported Likely polar organic solvents
3-Methyl-4-oxopentanoic acid 130.14 Not reported Water-soluble (as sodium salt)
4-Oxo-4-phenylbutyric acid 178.18 Not reported Soluble in ethanol, ether
4-Hydroxyphenylpyruvic acid 180.16 Not reported Polar solvents

Key Observations :

  • Polarity and Solubility: The phenyl group increases hydrophobicity, but the carboxylic acid moiety enhances solubility in polar solvents. Sodium salts of related oxo-acids (e.g., sodium 3-oxo-3-phenylpropanoate) exhibit improved water solubility .
  • Molecular Weight: Longer chains (e.g., this compound) result in higher molecular weights compared to butyric acid derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Oxo-3-phenylpentanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A validated synthesis involves Pd(hfacac)₂-catalyzed reactions with ADBX reagents in acetonitrile under inert conditions. Optimization includes adjusting catalyst loading (e.g., 5 mol%), reaction time (2–3 hours), and temperature (room temperature). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >75% yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm the keto group (δ ~2.5–3.0 ppm for α-protons) and phenyl ring (δ ~7.2–7.5 ppm). Quantitative yields can be estimated via internal standards (e.g., CH₂Br₂) .
  • LC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻ at m/z 191 (predicted MW 192.21) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For scale-up, recrystallization in ethanol/water mixtures improves purity. Centrifugation or filtration removes Pd/C residues post-hydrogenation steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed physicochemical properties (e.g., pKa, density) of this compound?

  • Methodological Answer :

  • pKa : Experimental determination via potentiometric titration (e.g., in aqueous methanol) compares with computational predictions (e.g., ACD/Labs). Discrepancies >0.5 units suggest solvent effects or tautomerism .
  • Density : Measure experimentally using a pycnometer and contrast with predicted values (1.299 g/cm³). Deviations may indicate impurities or hydration .

Q. What methodological considerations are critical for assessing the biological activity of this compound in apoptosis-related studies?

  • Methodological Answer :

  • In vitro assays : Adapt protocols from caspase-inhibitor studies (e.g., IDN-6556 in α-Fas liver injury models). Measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
  • Dosing : Optimize concentrations (e.g., 0.04–0.38 mg/kg in rodents) and routes (oral, i.p.) based on pharmacokinetic data (terminal t₁/₂ ~46–51 min) .

Q. How do structural modifications at the phenyl or keto group influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Phenyl substitution : Compare with fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid). Fluorine increases electrophilicity at the keto group, accelerating nucleophilic attack (e.g., Grignard reagents) .
  • Keto group protection : Use silyl enol ethers to stabilize intermediates during alkylation. Monitor regioselectivity via NMR .

Data Contradiction Analysis

Q. Why might NMR yields differ from gravimetric yields in the synthesis of this compound?

  • Methodological Answer :

  • Volatile byproducts : Residual solvents (e.g., acetonitrile) or low-molecular-weight intermediates inflate gravimetric yields. Validate via TLC or GC-MS .
  • Incomplete purification : Column chromatography fractions may co-elute with impurities. Use 2D NMR (HSQC, HMBC) to confirm structural integrity .

Experimental Design Guidance

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Prepare buffers (pH 2–10) and incubate samples (37°C, 24h). Quantify degradation via HPLC area-under-curve (AUC) analysis .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C under nitrogen to prevent oxidation .

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